molecular formula C25H23BrN2O5S B3877488 ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 5664-22-2

ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3877488
CAS No.: 5664-22-2
M. Wt: 543.4 g/mol
InChI Key: MICQXLBTZNVAMU-NDENLUEZSA-N
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Description

ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring and a pyrimidine ring. The compound features:

  • A 3-bromophenyl substituent at the benzylidene position (C2), introducing steric bulk and electronic effects due to bromine’s electronegativity.
  • A methyl group at position 7 and an ethyl carboxylate at position 6, which modulate lipophilicity and metabolic stability.
  • A Z-configuration at the benzylidene double bond, critical for maintaining planar geometry and intermolecular interactions in the solid state.

This compound is synthesized via a condensation reaction between a thiouracil precursor, chloroacetic acid, and substituted aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate catalysis . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to halogenated aromatics and heterocycles.

Properties

IUPAC Name

ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)16-9-10-18(31-3)19(13-16)32-4)23(29)20(34-25)12-15-7-6-8-17(26)11-15/h6-13,22H,5H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICQXLBTZNVAMU-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazolopyrimidine core : Known for diverse biological activities.
  • Substituents : Including a bromophenyl group and methoxy groups that may influence its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolopyrimidine derivatives. For instance:

  • NCI Screening : A study evaluated various thiazolopyrimidine derivatives against 60 different cancer cell lines. The results indicated that certain derivatives exhibited significant antitumor activity with GI50 values as low as 1.07 μM, suggesting strong efficacy against cancer cells .
  • DNA Binding : The compound demonstrated notable DNA binding activity comparable to doxorubicin, a well-known chemotherapeutic agent. This binding is believed to be a mechanism through which these compounds exert their anticancer effects .

Other Biological Activities

Thiazolopyrimidines are not only limited to anticancer properties; they also exhibit a range of other biological activities:

  • Antibacterial and Antiviral : Thiazolopyrimidine scaffolds have been reported to possess antibacterial and antiviral properties, making them potential candidates for treating infectious diseases .
  • Anti-inflammatory Effects : Some studies indicate that these compounds may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolopyrimidine compounds is closely related to their structural features. Key findings from various studies include:

CompoundActivityIC50 (μM)Notes
Compound 27Antitumor28.38Most active DNA binding agent
Compound 35Antitumor1.07Strong anticancer activity; comparable to doxorubicin

The presence of specific substituents on the thiazolopyrimidine ring significantly influences the potency and selectivity of these compounds against different cancer cell lines .

Case Studies

Several case studies have been conducted to explore the efficacy of thiazolopyrimidine derivatives:

  • Synthesis and Testing : A series of thiazolopyrimidine derivatives were synthesized and tested for anticancer activity. The most promising candidates were advanced to further testing due to their low IC50 values against multiple cancer cell lines .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetic properties of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADMET) profiles to predict their behavior in biological systems .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C21H20BrN2O5SC_{21}H_{20}BrN_{2}O_{5}S.

Structural Features

The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of bromine and methoxy groups enhances its reactivity and biological profile.

Crystal Structure

Recent studies have elucidated the crystal structure of similar compounds, providing insights into their geometrical configurations. For instance, the monoclinic crystal system was reported with specific lattice parameters, indicating stability and potential for further functionalization .

Pharmacological Activities

The compound exhibits a range of pharmacological activities due to its unique structural features:

  • Anticancer Activity : Compounds with thiazolo-pyrimidine structures have been shown to inhibit cancer cell proliferation. Research indicates that derivatives can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The presence of bromine and methoxy groups is associated with enhanced antimicrobial activity. Studies have indicated effectiveness against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, which can lead to new compounds with tailored properties for specific applications.

Biological Studies

Research has focused on the interaction of this compound with biological targets. For instance, studies have explored its binding affinity to various enzymes and receptors, providing insights into its mechanism of action.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiazolo-pyrimidines exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the role of the bromophenyl group in enhancing the anticancer properties of similar compounds.

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of thiazolo-pyrimidine derivatives showed promising results against resistant strains of bacteria. The study concluded that modifications at the 5-position significantly improved antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against gram-positive bacteria
Anti-inflammatoryModulates inflammatory pathways

Table 2: Synthetic Pathways

Reaction TypeStarting MaterialsConditions
CondensationEthyl cyanoacetate + 3-bromobenzaldehyde + DMAPReflux in ethanol
FunctionalizationBromination or methylationVaries by target

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the 3-bromophenyl substituent and the methylidene group are key reactive sites.

Nucleophilic Substitution

  • Reaction Type : SN2 displacement of bromine.

  • Reagents : Amines, alkoxides, or Grignard reagents (e.g., NaOH, NH3, CH3MgBr).

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) or refluxing alcohols.

  • Products : Substituted phenyl derivatives (e.g., amino, alkoxy, or alkyl groups at position 3 of the phenyl ring).

  • Example : Reaction with sodium methoxide could yield a methoxy-substituted phenyl group .

Electrophilic Substitution

  • Reaction Type : Friedel-Crafts alkylation or acylation.

  • Reagents : Alkyl halides, acyl chlorides, or Lewis acids (e.g., AlCl3).

  • Conditions : Inert solvents (e.g., dichloromethane).

  • Products : Alkylated or acylated derivatives at the aromatic rings.

Oxidation and Reduction

The compound’s carbonyl groups (ester, ketone) and methylidene moiety are susceptible to redox reactions.

Oxidation

  • Reagents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Conditions : Acidic or neutral aqueous solutions.

  • Products :

    • Ester Hydrolysis : Conversion of the ethyl ester to a carboxylic acid.

    • Methylidene Cleavage : Oxidation of the benzylidene group to a ketone or carboxylic acid .

Reduction

  • Reagents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Conditions : Ethanol or THF solvents.

  • Products :

    • Carbonyl Reduction : Reduction of the ketone (at position 3) to a secondary alcohol.

    • Ester Reduction : Conversion of the ester to a primary alcohol (via LiAlH4) .

Ester-Related Transformations

The ethyl ester group undergoes typical ester reactions.

Reaction Type Reagents Products
Hydrolysis H2O (acid/base catalyzed)Carboxylic acid
Transesterification ROH (with acid catalyst)Alkyl ester derivatives
Amidation NH3 or aminesAmide derivatives

Structural Stability and Reactivity

The thiazolo[3,2-a]pyrimidine core and substituents influence reactivity:

  • Electron-Withdrawing Groups : The bromine atom (EWG) deactivates the aromatic ring, directing substitution to meta positions.

  • Electron-Donating Groups : Methoxy groups (EDGs) on the 3,4-dimethoxyphenyl ring activate the ring for electrophilic substitution .

Research Implications

  • Medicinal Chemistry : Substitution at the bromine site could modulate bioactivity (e.g., kinase inhibition).

  • Material Science : Oxidized/reduced derivatives may exhibit altered photophysical properties for optoelectronic applications.

Reaction Type Key Observations Potential Applications
Substitution High regioselectivity due to EWG/EDG effectsDrug lead optimization
Oxidation Selective cleavage of methylidene groups to ketonesSynthesis of bioisosteres
Reduction Alcohol products may exhibit enhanced solubility or binding affinityProdrug design

Note: Specific reaction conditions and yields may require experimental verification due to limited direct literature on this exact compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include derivatives with variations in the benzylidene group, heterocyclic substituents, and functional groups at position 4. Below is a comparative analysis:

Compound Substituents Key Properties References
Target Compound C2: 3-Bromophenyl; C5: 3,4-Dimethoxyphenyl; C6: Ethyl carboxylate Enhanced electronic polarization (Br’s electronegativity); potential for halogen bonding in crystals
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C2: 2,4,6-Trimethylphenyl; C6: Cyano; C7: 5-Methylfuran High lipophilicity (trimethyl groups); cyano group may limit solubility
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C2: 2,4,6-Trimethoxybenzylidene; C5: Phenyl; C6: Ethyl carboxylate Methoxy groups enhance crystallinity; dihedral angle of 80.94° between fused rings and benzene
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C2: 4-Cyanophenyl; C6: Cyano; C7: 5-Methylfuran Strong electron-withdrawing cyano group; potential for π-π stacking

Physicochemical and Spectroscopic Properties

  • Melting Points: The target compound’s melting point is expected to exceed 250°C (based on analogues with bromo/methoxy groups), higher than cyano-substituted derivatives (e.g., 11b: 213–215°C) due to stronger intermolecular forces .
  • Spectroscopy: IR: The target compound’s carboxylate ester shows a C=O stretch near 1700 cm⁻¹, distinct from cyano stretches (~2220 cm⁻¹) in 11a/b . NMR: The 3-bromophenyl group generates distinct deshielding in aromatic protons (δ ~7.5–8.0 ppm), differing from methoxy or cyano substituents .

Q & A

Q. What are the recommended synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be optimized for yield?

The compound can be synthesized via condensation reactions involving substituted aldehydes and pre-formed thiazolo[3,2-a]pyrimidine intermediates. For example, similar derivatives are prepared by refluxing equimolar amounts of aldehyde and thiazolo-pyrimidine precursors in ethanol for 2–4 hours, followed by recrystallization from DMF-EtOH (1:1) to improve purity . Optimization may involve adjusting solvent polarity (e.g., switching to THF for sterically hindered substrates) or using catalytic bases like triethylamine to enhance reactivity . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is critical to avoid over-oxidation of the methoxy groups.

Q. Which spectroscopic techniques are most effective for characterizing the Z-configuration of the exocyclic double bond in this compound?

The (2Z)-configuration can be confirmed using 1H^1H-NMR coupling constants (J1214HzJ \approx 12–14 \, \text{Hz} for trans-cinnamylidene protons) and NOESY experiments to detect spatial proximity between the methylene proton and adjacent aromatic substituents . X-ray crystallography (as demonstrated for structurally related thiazolo-pyrimidines) provides definitive confirmation of stereochemistry and molecular packing . Additionally, IR spectroscopy can identify carbonyl stretching frequencies (νC=O16801700cm1\nu_{\text{C=O}} \approx 1680–1700 \, \text{cm}^{-1}) to verify the intact 3-oxo group .

Q. How can researchers mitigate challenges in purifying this compound due to its low solubility?

Recrystallization from mixed solvents (e.g., DMF-EtOH) is effective for removing unreacted starting materials and byproducts . For stubborn impurities, column chromatography using silica gel and a gradient of ethyl acetate in hexane (10–50%) can improve separation . Sonication-assisted dissolution in warm DCM followed by slow evaporation may also yield high-purity crystals for structural analysis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during the formation of the thiazolo[3,2-a]pyrimidine core?

The reaction likely proceeds via a tandem Knoevenagel-Michael addition mechanism. The 3-bromophenyl aldehyde undergoes nucleophilic attack by the active methylene group of the thiazolo-pyrimidine precursor, forming a conjugated enolate intermediate. DFT studies on analogous systems suggest that electron-withdrawing groups (e.g., 3-bromo) stabilize the transition state, favoring Z-configuration retention . Substituent effects on the dihydropyrimidine ring (e.g., 3,4-dimethoxyphenyl) further influence regioselectivity by modulating electron density at the reaction site .

Q. How do structural modifications (e.g., bromo vs. methoxy substituents) impact the compound’s electronic properties and bioactivity?

Computational studies (e.g., HOMO-LUMO gap analysis via Gaussian software) reveal that electron-withdrawing bromo groups reduce electron density on the thiazolo ring, potentially enhancing electrophilic reactivity. In contrast, 3,4-dimethoxyphenyl groups increase lipophilicity, improving membrane permeability in biological assays . Comparative SAR studies on similar derivatives show that bromo-substituted analogs exhibit stronger inhibition of kinase targets (e.g., CDK2) due to halogen bonding with active-site residues .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound class?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent used for compound dissolution). Standardizing protocols (e.g., using DMSO as a universal solvent at <0.1% v/v) and validating activity via orthogonal assays (e.g., SPR binding alongside enzymatic inhibition) can improve reproducibility . Meta-analysis of published IC50_{50} values for structurally related thiazolo-pyrimidines may identify trends obscured by outlier datasets .

Methodological Recommendations

  • Experimental Design : Use a factorial design approach to evaluate solvent, temperature, and catalyst effects on synthesis yield .
  • Data Analysis : Employ multivariate statistical tools (e.g., PCA) to correlate substituent electronic parameters (Hammett σ values) with bioactivity .
  • Safety Protocols : Adhere to strict PPE guidelines when handling brominated intermediates due to potential lachrymatory effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL (2Z)-2-[(3-BROMOPHENYL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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